1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-13-9-3-1-8(2-4-9)5-14-7-11-6-12-14/h1-4,6-7,13H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJKUTJPEGEMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144035-22-3, 212248-62-9 | |
| Record name | 1-((4-Hydrazinylphenyl)methyl)-1H-1,2,4-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144035223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 1-[(4-hydrazinylphenyl)methyl]-, hydrochloride (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-((4-HYDRAZINYLPHENYL)METHYL)-1H-1,2,4-TRIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/335U9MFY9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactivity and Derivatization Strategies of 1 4 Hydrazinylbenzyl 1h 1,2,4 Triazole
Reactions Involving the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH2) is the most reactive site for nucleophilic attack and condensation reactions, making it a primary target for derivatization.
The terminal amine of the hydrazine moiety readily reacts with aldehydes and ketones in condensation reactions to form stable hydrazones. This reaction is a cornerstone of its chemical utility. The general mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone, often referred to as a Schiff base. mdpi.comnih.gov
The formation of these hydrazones is significant as they are often biologically active compounds themselves or serve as intermediates for further synthesis. ru.nlbeilstein-journals.org For example, studies on analogous 4-amino-1,2,4-triazole (B31798) derivatives show that condensation with various substituted benzaldehydes proceeds efficiently, sometimes forming stable hemiaminal intermediates before dehydration to the final Schiff base. mdpi.com The reaction conditions, such as solvent polarity and temperature, can influence the reaction rate and yield. mdpi.com
Table 1: Examples of Hydrazone Formation with Analogous Triazole Derivatives
| Reactant 1 (Triazole Derivative) | Reactant 2 (Carbonyl Compound) | Product Type | Reference |
| 4-Amino-3,5-dimethyl-1,2,4-triazole | Substituted Benzaldehydes | Hemiaminals, Schiff Bases | mdpi.com |
| 4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | Substituted Aldehydes | Schiff Base Derivatives | nih.gov |
| 4-Substituted-5-(2-pyridyl)-1,2,4-triazole-3-thiol hydrazides | Benzaldehyde | Hydrazone Derivatives | ru.nl |
These hydrazone derivatives are pivotal in medicinal chemistry. For instance, N-acyl hydrazone groups are recognized as privileged structures for inhibiting enzymes like cyclooxygenases (COX-1 and COX-2). ru.nl
The hydrazine group is a potent nucleophile and can participate in various substitution and acylation reactions. It can react with acyl halides, anhydrides, or esters to form acylhydrazides. These reactions are fundamental in building more complex molecular architectures.
The Einhorn–Brunner reaction, for example, describes the condensation between hydrazines and diacylamines to produce 1,2,4-triazoles. nih.gov Similarly, the Pellizzari reaction involves heating an amide with an acyl hydrazide to form a triazole ring. nih.gov While the title compound already contains a triazole, these classic reactions highlight the inherent reactivity of its hydrazine group toward acylation, which can be used to append various side chains.
Furthermore, hydrazine hydrochloride salts are known to react with amidine reagents under mild conditions, using polar solvents like acetic acid or alcohols, to generate substituted 1,2,4-triazoles. nih.gov This demonstrates the hydrazine's ability to act as a nucleophile in addition-elimination sequences to form new heterocyclic systems.
The hydrazine moiety is a key functional group for constructing fused heterocyclic systems. By reacting 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole with bifunctional reagents, the hydrazine group can be incorporated into a new ring that is fused or annelated to the existing benzyl-triazole scaffold.
A well-documented strategy involves the reaction of a hydrazine derivative with dicarboxylic acids or their equivalents to form large, fused ring systems. For example, [4-(1H-benzimidazol-2-yl)phthalazin-1-yl]hydrazine, a structurally related compound, undergoes cyclization with various reagents to produce substituted nih.govwikipedia.orgmdpi.comtriazolo[3,4-a]phthalazine derivatives. tandfonline.com Similarly, the hydrazone products from condensation reactions (as described in 3.1.1) can undergo intramolecular cyclization to form fused triazines. nih.gov
Another common pathway is the reaction of hydrazines with isothiocyanates to form thiosemicarbazide (B42300) intermediates. These intermediates can then undergo intramolecular cyclization, often under basic conditions, to yield fused triazole-thiones, which are valuable heterocyclic cores in drug discovery. nih.govrsc.org
Functional Group Transformations on the Benzyl (B1604629) Moiety
The benzyl moiety consists of a benzene (B151609) ring and a benzylic methylene (B1212753) (-CH2-) group. Both offer opportunities for functionalization, although they are generally less reactive than the hydrazine group.
The benzylic position is susceptible to oxidation and radical reactions due to the stabilization of the resulting benzylic radical or carbocation by the adjacent aromatic ring. mdpi.com Standard laboratory methods can achieve this transformation. For instance, a benzylic methylene group can be oxidized to a carbonyl (ketone) using reagents like chromium trioxide-dimethylpyrazole complex (CrO3-dmpyz) or 2-iodoxybenzoic acid (IBBA). mdpi.comtandfonline.com More aggressive oxidizing agents, such as potassium permanganate (B83412) or concentrated nitric acid, can oxidize the benzylic group all the way to a carboxylic acid. mdpi.com Recent advances also detail photoredox-catalyzed methods for the direct coupling of benzylic C-H bonds with N-H azoles, offering a modern route to N-benzyl azole motifs. wikipedia.org
The benzene ring of the benzyl group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation/acylation). The existing -CH2-R and -NHNH2 substituents on the ring will direct incoming electrophiles. The hydrazinyl group is a strongly activating, ortho-, para-directing group, while the benzyl-triazole substituent is generally considered weakly deactivating and ortho-, para-directing. The outcome of such substitutions would depend heavily on the specific reaction conditions.
Modifications and Substitutions on the 1,2,4-Triazole (B32235) Ring System
The 1,2,4-triazole ring is an aromatic heterocycle with distinct reactive properties. It contains three nitrogen atoms, which can act as nucleophiles or bases, and two carbon atoms that can, under certain conditions, undergo substitution.
The nitrogen atoms of the 1,2,4-triazole ring are susceptible to electrophilic attack, most commonly alkylation. ijpsonline.com For instance, the reaction of a 1,2,4-triazole with an alkyl halide can lead to quaternization, forming a triazolium salt. The specific nitrogen atom that gets alkylated depends on the tautomeric form and steric hindrance. The parent 1,2,4-triazole exists in two tautomeric forms, 1H- and 4H-, with the 1H-tautomer being more stable.
Direct C-H functionalization of the triazole ring is also possible. For example, ruthenium-catalyzed C-H arylation has been demonstrated where the triazole moiety acts as a directing group to install an aryl group onto one of its carbon atoms. Furthermore, activating the triazole ring, for instance by forming an N-oxide, can facilitate nucleophilic substitution at the C-5 position. This allows for the introduction of a wide range of substituents, including halogens, alkoxy, and cyano groups, onto the triazole ring itself.
Biological Activities and Mechanistic Studies of 1 4 Hydrazinylbenzyl 1h 1,2,4 Triazole and Its Derivatives
Antimicrobial Efficacy Investigations
The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore in the design of antimicrobial agents. researchgate.netzsmu.edu.ua Derivatives of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole have been a subject of interest in the quest for new compounds to combat microbial resistance.
Antibacterial Activity Profiling
Numerous studies have highlighted the antibacterial potential of 1,2,4-triazole derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov Research into novel 1H-1,2,4-triazolyl derivatives has demonstrated their efficacy, with some compounds exhibiting minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin and chloramphenicol. nih.govbg.ac.rs
One study revealed that a series of novel 1H-1,2,4-triazolyl derivatives showed promising activity against several bacterial strains. The most sensitive bacterium was identified as Pseudomonas fluorescens, while the plant pathogen Xanthomonas campestris was found to be the most resistant. nih.govbg.ac.rs Another investigation into 4-amino-5-aryl-4H-1,2,4-triazole derivatives reported significant antibacterial properties against E. coli, B. subtilis, P. aeruginosa, and P. fluoroscens. nih.gov A derivative with a 4-trichloromethyl group on the phenyl ring at the 3-position of the triazole showed the highest activity, with a MIC value of 5 µg/mL, which is comparable to the antibiotic ceftriaxone. nih.gov
Furthermore, hybrid compounds incorporating the 1,2,4-triazole moiety with other antibacterial pharmacophores have been explored to overcome drug resistance. nih.gov For instance, nalidixic acid-based 1,2,4-triazole-3-thione derivatives were found to be highly active against P. aeruginosa, with a MIC of 16 µg/mL. nih.gov
| Derivative Type | Bacterial Strain | Reported Activity (MIC) |
|---|---|---|
| Novel 1H-1,2,4-triazolyl derivatives | Pseudomonas fluorescens | Most sensitive strain |
| Novel 1H-1,2,4-triazolyl derivatives | Xanthomonas campestris | Most resistant strain |
| 4-amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethyl group) | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | 5 µg/mL |
| Nalidixic acid-based 1,2,4-triazole-3-thione derivatives | Pseudomonas aeruginosa | 16 µg/mL |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 0.264 mM |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Streptococcus pyogenes | 0.132 mM |
Antifungal Activity Assessments, including Phytopathogenic Fungi
The antifungal properties of 1,2,4-triazole derivatives are well-documented, with many commercially available antifungal drugs featuring this heterocyclic core. bg.ac.rs Research has shown that derivatives of this compound also exhibit significant antifungal and anti-oomycete activities. vulcanchem.com
Studies on novel 1H-1,2,4-triazolyl derivatives have indicated that their antifungal activity is often superior to their antibacterial effects. nih.govbg.ac.rs In one such study, all tested compounds were found to be 6 to 45 times more potent than the reference drugs ketoconazole and bifonazole. nih.gov High sensitivity to certain derivatives was observed in fungal species such as Aspergillus versicolor, Aspergillus ochraceus, Aspergillus niger, and Trichoderma viride. nih.gov Good sensitivity was also noted for Penicillium funiculosum and Penicillium ochrochloron. nih.gov
The application of these derivatives extends to agriculture, where they have shown efficacy against phytopathogenic fungi. vulcanchem.comnih.gov For instance, quinazolin-containing 1,2,4-triazoles demonstrated remarkable fungicidal activity against Gloeosporium fructigenum. nih.gov Similarly, nortopsentin analogues that include a 1,2,4-triazole structure were more effective against Cercospora arachidicola Hori than commercial fungicides. nih.gov
| Derivative Type | Fungal Strain | Reported Activity |
|---|---|---|
| Novel 1H-1,2,4-triazolyl derivatives | Various fungal strains | 6 to 45 times more potent than ketoconazole and bifonazole |
| Compound 4b (a novel 1H-1,2,4-triazolyl derivative) | Aspergillus versicolor, Aspergillus ochraceus, Aspergillus niger, Trichoderma viride | Highest sensitivity |
| Compound 4a (a novel 1H-1,2,4-triazolyl derivative) | Trichoderma viride, Penicillium funiculosum, Penicillium ochrochloron | Good sensitivity |
| Quinazolin-containing 1,2,4-triazoles | Gloeosporium fructigenum | Remarkable fungicidal activity at 50 mg/mL |
| Nortopsentin analogues with 1,2,4-triazole | Cercospora arachidicola Hori | More fungicidal than chlorothalonil and carbendazim |
Exploration of Mechanisms of Antimicrobial Action
Understanding the mechanism of action is crucial for the development of effective antimicrobial agents. For 1,2,4-triazole derivatives, molecular docking studies have provided insights into their potential modes of action. nih.govresearchgate.net
The antibacterial activity of some 1H-1,2,4-triazolyl derivatives is thought to involve the inhibition of the MurB enzyme in Escherichia coli. nih.govresearchgate.net MurB is an essential enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for antibiotics.
In the context of antifungal activity, the probable mechanism for these derivatives is the inhibition of CYP51 (lanosterol 14α-demethylase) in Candida albicans. nih.govresearchgate.net CYP51 is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. vulcanchem.com Inhibition of this enzyme disrupts the membrane integrity, leading to fungal cell death. This mechanism is a hallmark of azole antifungal drugs. vulcanchem.com
Anticancer and Antiproliferative Research
The 1,2,4-triazole scaffold is also a prominent feature in the design of anticancer agents. pensoft.netnih.gov Derivatives of this compound have been synthesized and evaluated for their potential to inhibit cancer cell growth and proliferation.
In vitro Cytotoxicity Profiling against Cancer Cell Lines
A variety of 1,2,4-triazole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. nih.gov For instance, newly synthesized 1,2,4-triazole derivatives have shown promising activity against MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cell lines. nih.gov In one study, a series of 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivatives exhibited notable cytotoxicity, with one compound showing IC50 values of 6.43 µM, 5.6 µM, and 21.1 µM against MCF-7, Hela, and A549 cells, respectively. nih.gov
Other studies have reported the efficacy of different 1,2,4-triazole derivatives against various cancer cell lines. For example, some derivatives have been found to be active against Hep G2 (hepatocyte carcinoma). pensoft.net
| Derivative Type | Cancer Cell Line | Reported Activity (IC50) |
|---|---|---|
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10a) | MCF-7 (Breast Cancer) | 6.43 µM |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10a) | Hela (Cervical Cancer) | 5.6 µM |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10a) | A549 (Lung Cancer) | 21.1 µM |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10d) | MCF-7 (Breast Cancer) | 10.2 µM |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10d) | Hela (Cervical Cancer) | 9.8 µM |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10d) | A549 (Lung Cancer) | 16.5 µM |
| 1,4-dihydropyridine-based 1,2,3-triazole derivatives | Caco-2 (Colorectal Adenocarcinoma) | 0.63 ± 0.05 to 5.68 ± 0.14 µM |
| N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide (a triazole precursor) | MCF-7 (Breast Cancer) | 33.75 ± 1.20 µM |
| N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide (a triazole precursor) | MDA-MB-231 (Breast Cancer) | 178.92 ± 12.51 µM |
Mechanistic Studies on Apoptosis Induction and Cell Cycle Modulation
Beyond simple cytotoxicity, research has delved into the mechanisms by which these 1,2,4-triazole derivatives exert their anticancer effects. A significant body of evidence points towards the induction of apoptosis (programmed cell death) and modulation of the cell cycle as key mechanisms. pensoft.netmdpi.comnih.gov
One study on a series of 1,2,4-triazole derivatives incorporating a 2-(2,3-dimethyl aminobenzoic acid) moiety found that the most potent compound induced cell death via apoptosis rather than necrosis in Hep G2 cells. pensoft.net This was accompanied by cell cycle arrest at the S and G2/M phases and was attributed to the inhibition of EGFR tyrosine kinase activity, which is crucial for cell proliferation and cycle progression. pensoft.net
Another study on a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, in the MCF-7 breast cancer cell line, revealed that it induced apoptosis through an intrinsic pathway. nih.gov This was evidenced by the increased activity of caspase-3/7 and caspase-9, and the up-regulation of pro-apoptotic proteins. nih.gov Furthermore, this compound was found to cause cell cycle arrest at the G1 phase. nih.gov
In other research, 1,4-dihydropyridine-based 1,2,3-triazole derivatives were shown to induce cell death through apoptosis in the late apoptotic phase and promote cell cycle arrest at the G2/M phase in colorectal adenocarcinoma cells. mdpi.com
Antiviral Properties and Potential Applications
Derivatives of 1,2,4-triazole are prominent scaffolds in the development of new antiviral agents due to their broad spectrum of activity against numerous DNA and RNA viruses. nuft.edu.uanih.govbenthamscience.com The versatility of the triazole ring allows it to act as a bioisostere for amide, ester, or carboxyl groups, enabling interaction with various viral proteins. nuft.edu.uabohrium.com Research has demonstrated the efficacy of these compounds against viruses such as influenza, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis C. nih.govbenthamscience.com
The mechanisms of antiviral action are diverse. Some derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), as seen in analogs of doravirine, which show potent activity against HIV-1. nih.govbohrium.com Others act as isosteric analogs of established antiviral drugs like acyclovir and ribavirin, effectively inhibiting viruses such as herpes simplex type 1. nih.govbohrium.com For instance, condensed triazolopyrimidines, which are structurally similar to purine bases, have demonstrated high activity against HSV with low toxicity. nih.gov
Molecular modeling studies have provided insights into the specific viral targets. For example, certain triazoloazines have been shown to target viral hemagglutinin, a protein crucial for the influenza A (H1N1) virus's ability to attach to host cells. nih.govbohrium.com The structural features of these derivatives, such as the presence of lipophilic substituents and a rigid bond between the triazole and an aryl ring, are often crucial for their antiviral potency. nih.gov
Table 1: Antiviral Activity of Selected 1,2,4-Triazole Derivatives
| Derivative Class | Target Virus | Mechanism of Action |
| Doravirine Analogs | HIV-1 | Non-nucleoside reverse transcriptase inhibition nih.gov |
| Acyclovir Isosteres | Herpes Simplex Virus 1 (HSV-1) | Isosteric replacement nih.gov |
| Ribavirin Analogs | Hepatitis C, Influenza A, HSV-1 | Purine cycle imitation nih.gov |
| Triazoloazines | Influenza A (H1N1) | Hemagglutinin inhibition nih.gov |
| Triazole-Thiones | MERS Coronavirus, HIV-1 | Nsp13 helicase inhibition, NNRTIs nih.gov |
Anti-inflammatory Pathways and Modulation
Compounds incorporating the 1,2,4-triazole framework have demonstrated significant anti-inflammatory activities through various mechanisms. mdpi.comnih.gov A primary pathway involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is activated during inflammation. mdpi.com By blocking COX-2, these derivatives inhibit the synthesis of prostaglandins, which are key mediators of inflammation. mdpi.com Some derivatives have shown efficacy and potency comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, indomethacin, and celecoxib in preclinical models. mdpi.comcrpsonline.comnih.gov
Beyond COX inhibition, these compounds can also target lipoxygenases (LOXs), another class of enzymes involved in inflammatory pathways. mdpi.com Dual inhibitors of COX-2 and 5-LOX are of particular interest as they may offer a broader anti-inflammatory effect. mdpi.com Furthermore, the anti-inflammatory effects of 1,2,4-triazole derivatives extend to the modulation of pro-inflammatory cytokines. Studies have shown that certain derivatives can influence the production of cytokines such as TNF-α, IL-6, and IL-10, thereby regulating the immune response. nih.gov In vivo studies, such as the carrageenan-induced paw edema model in rats, have confirmed the potent anti-inflammatory effects of these compounds. mdpi.comcrpsonline.com
Table 2: Anti-inflammatory Activity of Selected 1,2,4-Triazole Derivatives
| Compound/Derivative | Mechanism of Action | In Vivo Model | Finding |
| 4-[(4-methylphenyl) sulfonyl]-5-phenyl-4H-1,2,4-triazole-3-thiol | Unknown | Carrageenan-induced paw edema | 53% inhibition of edema, greater than ibuprofen (46%) crpsonline.com |
| 1-(2-(1-(4-bromophenyl)-5-(4-(methylsulfonyl)phenyl)-1H-1,2,4-triazol-3-ylthio)ethyl)-1-hydroxyurea | COX-2 and 5-LOX inhibition | Xylene-induced ear edema | Effectiveness comparable to celecoxib mdpi.com |
| Various derivatives with methacrylic acid moiety | Modulation of cytokine production (TNF-α, IL-6, IL-10) | Human PBMC proliferation | Potentially anti-inflammatory activity comparable to ibuprofen nih.gov |
| Derivative 46 (Khan's team) | COX inhibition (inferred from docking) | Carrageenan-induced rat paw edema | Activity similar to indomethacin mdpi.com |
Antioxidant Potential and Reactive Oxygen Species Scavenging
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in the pathology of numerous diseases. isres.org Derivatives of 1,2,4-triazole have been investigated as synthetic antioxidants capable of scavenging free radicals and mitigating oxidative damage. isres.orgresearchgate.net Their antioxidant capacity is often evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. isres.orgnih.gov
The structure of the triazole derivative significantly influences its antioxidant activity. For example, studies on 1,2,4-triazole-3-thiol derivatives have shown that aromatic substitutions can enhance DPPH scavenging activity. isres.org Similarly, novel 4H-1,2,4-triazole-3-thione derivatives have demonstrated good antioxidant capacity in both CUPRAC and ABTS scavenging assays. isres.org The mechanism of action is believed to involve the donation of a hydrogen atom or an electron to neutralize free radicals. nih.gov Some derivatives also exhibit their antioxidant effects by inhibiting enzymes like xanthine oxidase, which is involved in the production of reactive oxygen metabolites. nih.gov
Table 3: Antioxidant Activity of 1,2,4-Triazole Derivatives in Various Assays
| Derivative Type | Assay | Key Finding |
| 1,2,4-triazole-3-thiol series | DPPH Radical Scavenging | Aromatic phenyl group substitution showed the highest activity. isres.org |
| Schiff base-1,2,4-triazoles | DPPH Radical Scavenging | Inhibited DPPH free radicals at a higher level than the standard BHT. isres.org |
| 4H-1,2,4-triazole-3-thione series | CUPRAC and ABTS Scavenging | Compound 9f showed very good antioxidant capacity. isres.org |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH Radical Scavenging | Exhibited higher efficacy in scavenging DPPH radicals compared to its 4-pyridyl counterpart (AP). nih.gov |
| 1,2,4-triazole scaffold with alkoxy moiety | DPPH Radical Scavenging | Compound 9b showed a scavenging rate of 49.4% at 10µM concentration. researchgate.net |
Enzyme Inhibition Studies (e.g., Acetylcholinesterase Inhibition)
The 1,2,4-triazole scaffold is a cornerstone in the design of various enzyme inhibitors. researchgate.netnih.gov A significant area of research has focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. researchgate.netnih.gov Numerous 1,2,4-triazole derivatives have been synthesized and found to exhibit potent inhibitory activities against these cholinesterase enzymes, with some compounds showing IC50 values in the nanomolar range. nih.govacs.org For instance, certain methyl phenyl-substituted derivatives have been identified as highly potent AChE and BChE inhibitors. acs.orgnih.gov
The inhibitory potential of these compounds is not limited to cholinesterases. Triazole derivatives have also been evaluated as inhibitors of other enzymes, such as α-glucosidase (a target for diabetes), urease, and lipoxygenase. acs.orgnih.gov The design of these inhibitors often involves incorporating different bioactive functionalities into a single molecular unit to achieve high potency. acs.orgnih.gov Kinetic studies have revealed that these compounds can exhibit different modes of inhibition, including mixed-type or un-competitive inhibition against their target enzymes. researchgate.net
Table 4: Enzyme Inhibition by 1,2,4-Triazole Derivatives
| Enzyme Target | Derivative Class | Inhibition (IC50 / Ki) |
| Acetylcholinesterase (AChE) | Triazole-linked isatin-indole-3-carboxaldehyde hybrids | Ki = 0.0155 ± 1.25 µM to 0.557 ± 0.50 µM researchgate.net |
| Butyrylcholinesterase (BChE) | 5-bromofuran-2-yl-4-methyl-1,2,4-triazole-3-thiol derivatives | IC50 = 8.71 to 84.02 nM nih.gov |
| α-Glucosidase | Azinane triazole-based derivatives | IC50 = 36.74 ± 1.24 µM (Compound 12d) acs.org |
| Xanthine Oxidase (XO) | 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives | IC50 = 0.70 μM (Compound 9m) researchgate.net |
| Urease | Azinane triazole-based derivatives | IC50 = 19.35 ± 1.28 µM (Compound 12d) acs.org |
Other Pharmacological Activities (e.g., Antitubercular, Antimalarial, Anticonvulsant)
The biological scope of 1,2,4-triazole derivatives extends to a variety of other important pharmacological activities.
Antitubercular Activity: Tuberculosis remains a major global health threat, and new therapeutic agents are urgently needed. nih.gov Several series of 1,2,4-triazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.govnih.govrjptonline.org Some hydrazone derivatives bearing the 1,2,4-triazole moiety and other 1,2,4-triazol-5-thione derivatives have shown significant in vitro activity against M. tuberculosis H37Rv and other mycobacterial strains, with some compounds exhibiting minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. nih.govnih.govmdpi.com Molecular docking studies suggest that these compounds may act by targeting enzymes like cytochrome P450 CYP121. nih.gov
Antimalarial Activity: The 1,2,4-triazole scaffold has also been explored for its potential in developing new antimalarial drugs. Research has indicated that derivatives containing this heterocyclic system possess antimalarial properties, contributing to the ongoing search for new treatments against malaria. researchgate.net
Anticonvulsant Activity: Epilepsy is a common neurological disorder, and many current antiepileptic drugs have significant side effects. nih.govnih.gov Derivatives of 1,2,4-triazole have emerged as a promising class of anticonvulsant agents. researchgate.netnih.gov Studies in various animal models of epilepsy, such as the maximal electroshock (MES) test and the 6Hz psychomotor seizure test, have demonstrated the protective effects of these compounds. nih.govunifi.it For example, certain 4,5-disubstituted-1,2,4-triazole-3-thione derivatives have shown potent, long-lasting anticonvulsant activity, potentially mediated through the modulation of voltage-gated sodium channels. unifi.it
Table 5: Summary of Other Pharmacological Activities
| Activity | Target/Model | Example Derivative/Finding |
| Antitubercular | Mycobacterium tuberculosis H37Ra | A 1,2,4-triazole derivative (C4) showed an MIC of 0.976 μg/mL. nih.govmdpi.com |
| Antitubercular | Mycobacterium tuberculosis H37Rv | A derivative (6a) was found to be the most potent agent with an MIC of 6.25µg/ml. rjptonline.org |
| Anticonvulsant | 6Hz-induced psychomotor seizures | A 1,2,4-triazole-3-thione derivative (TP-427) had an ED50 range of 40.9 to 64.9 mg/kg. unifi.it |
| Anticonvulsant | MES and 6Hz tests | N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters showed protection. nih.gov |
Structure Activity Relationship Sar and Rational Ligand Design Principles for 1 4 Hydrazinylbenzyl 1h 1,2,4 Triazole Analogs
Impact of Substituent Modifications on Biological Potency and Selectivity
The gradual and predicted introduction of various substituents into molecules based on the 1,2,4-triazole (B32235) scaffold can lead to new or enhanced biological activities. pharmj.org.ua Research into analogs of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole demonstrates that modifications to the triazole core, the phenyl ring, and the hydrazinyl moiety can profoundly influence therapeutic efficacy and target specificity. nih.gov
Substitutions on the Phenyl Ring: The substitution pattern on the benzyl-linked phenyl ring is critical for biological activity. In one study on trisubstituted 1,2,4-triazoles, moving the position of two methyl substituents on a phenyl group increased potency, indicating the importance of the substitution pattern for binding. nih.gov The introduction of dihalo-benzyl groups, for instance, has been shown to be more effective for increasing antibacterial and antifungal efficacy compared to monohalo-benzyl substitutions. nih.gov
Modifications of the Triazole Ring: The triazole ring itself is a key pharmacophore, but its activity can be modulated by substituents. nih.gov SAR analysis of benzimidazole-1,2,4-triazole hybrids revealed that attaching a cycloalkyl or an electron-rich heterocyclic fragment to the third position of the triazole ring was crucial for antibacterial activity. researchgate.net Similarly, in a series of potential phosphodiesterase type 4 (PDE4) inhibitors, the 1,2,4-triazole moiety was essential for forming key hydrogen bonds and π-π stacking interactions with the target protein. ebi.ac.uk
Interactive Table: Effect of Substitutions on Biological Activity This table summarizes the observed impact of different substituent modifications on the biological activity of 1,2,4-triazole analogs, based on findings from various research studies.
| Scaffold Position | Substituent Type | Observed Effect on Potency/Selectivity | Target/Activity | Reference |
| Phenyl Ring | Repositioning of methyl groups | Increased potency | AnxA2–S100A10 Inhibition | nih.gov |
| Phenyl Ring | Dihalo-benzyl vs. Monohalo-benzyl | Increased antibacterial & antifungal efficacy | Antibacterial/Antifungal | nih.gov |
| Triazole Ring (C3) | Cycloalkyl or electron-rich heterocycle | Essential for activity | Antibacterial (Antistaphylococcal) | researchgate.net |
| Triazole Ring (N4) | Para-substituted methoxyphenyl groups | Mimics key interactions of native ligand | AnxA2–S100A10 Inhibition | nih.gov |
| Hydrazinyl Moiety | Formation of Schiff bases | Potent anti-inflammatory and antioxidant activity | Anti-inflammatory/Antioxidant | nih.gov |
Role of the Benzyl (B1604629) and Hydrazinyl Linkage in Ligand-Receptor Interactions
The benzyl group and the hydrazinyl moiety are not mere spacers but play active roles in how the molecule orients itself and binds within a receptor's active site.
The Benzyl Linker: The benzyl group provides a critical hydrophobic component and a specific spatial orientation. In one binding model, the phenyl group of a related analog was predicted to occupy a hydrophobic region of the target's binding groove. nih.gov Its relative flexibility allows the attached triazole and phenyl rings to adopt optimal positions for interaction. Studies on 1-benzyl-1,2,4-triazoles have further underscored the importance of this group in achieving high-affinity binding to receptors like the cannabinoid type 1 receptor (CB1R). nih.gov
The Hydrazinyl Group: The hydrazinyl group (-NHNH₂) is a versatile functional group that significantly contributes to the molecule's binding potential. It can act as both a hydrogen bond donor and acceptor, forming crucial connections with amino acid residues in a target protein. pensoft.net In a study of hydrazinyl 1,2,4-triazole derivatives as acetylcholinesterase (AChE) inhibitors, the hydrazinyl component was part of a structure that showed potent inhibitory activity. researchgate.net Furthermore, this group serves as a synthetic handle for creating more complex derivatives, such as Schiff bases, which can lead to enhanced or entirely new biological activities, including potent anti-inflammatory and antioxidant effects. nih.gov
The nitrogen atoms within the 1,2,4-triazole ring itself are fundamental to its binding capabilities, often forming hydrogen bonds or coordinating with metal ions in metalloenzymes, such as the iron in the heme group of cytochrome P450 enzymes. nih.govpensoft.net The combination of the triazole, the benzyl linker, and the reactive hydrazinyl group allows for a multitude of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. pensoft.net
Development of Design Principles for Enhanced Efficacy and Target Specificity
The systematic study of SAR for this compound and its analogs has led to the development of clear design principles for creating next-generation compounds with improved therapeutic profiles.
Scaffold Hopping and Bioisosteric Replacement: The core 1,2,4-triazole can be retained as a stable and effective scaffold while other parts of the molecule are modified. researchgate.net For example, replacing a simple phenyl ring with a more complex heterocyclic system (like furan, thiazole, or isoxazole) can alter polarity and introduce new interaction points, thereby modulating potency and selectivity. nih.gov
Structure-Based Design: Utilizing molecular docking and computational models allows for the visualization of how analogs bind to a target receptor. ebi.ac.ukresearchgate.net This approach enables the rational design of substituents that can exploit specific hydrophobic pockets or form hydrogen bonds with key residues. For instance, docking studies have shown that para-substituted methoxyphenyl groups at the N4-position of the triazole ring can mimic the interactions of essential amino acids of a native peptide ligand. nih.gov
Hybrid Molecule Approach: A powerful strategy involves creating hybrid compounds that merge the 1,2,4-triazole pharmacophore with another known active moiety. nih.gov This can lead to molecules with dual-action mechanisms or significantly enhanced potency against a specific target. Examples include hybrids of 1,2,4-triazole with quinolones for antibacterial activity or with indolyl groups for anti-proliferative effects. nih.govrsc.org
Functional Group Modification: The hydrazinyl group is a prime target for modification to create prodrugs or new chemical entities. Condensation with various aldehydes to form Schiff bases is a common and effective strategy to diversify the structure and explore new biological activities. nih.gov
By applying these principles, researchers can move beyond trial-and-error synthesis towards a more targeted approach, designing novel analogs of this compound with precisely tuned properties for specific therapeutic applications. nih.gov
Computational Chemistry and in Silico Approaches in Research on 1 4 Hydrazinylbenzyl 1h 1,2,4 Triazole
Molecular Docking Simulations for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For various 1,2,4-triazole (B32235) derivatives, molecular docking has been instrumental in identifying potential biological targets and estimating their binding affinities.
For instance, studies on different 1,2,4-triazole derivatives have shown their potential as inhibitors of various enzymes. In one study, novel 1,2,4-triazole-based acetamide (B32628) derivatives were docked against c-kit tyrosine kinase and protein kinase B, with one compound showing a notable binding affinity of -176.749 kcal/mol, suggesting its potential as an anti-cancer agent nih.gov. In another research, 1,2,4-triazole derivatives were evaluated as H1 receptor antagonists, with docking studies revealing key interactions with amino acid residues like Tyr-108 and Phe-432 nih.gov. Furthermore, docking studies on 1,2,4-triazole derivatives possessing a hydrazone moiety have been used to predict binding affinities towards the BCL-2 protein, a target in breast cancer research rsc.org. These examples highlight how molecular docking is a crucial first step in rational drug design for the 1,2,4-triazole class of compounds, though specific data for 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is absent.
Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Analysis
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. In drug discovery, MD simulations help in understanding the stability of a ligand-protein complex and observing any conformational changes over time.
For the 1,2,4-triazole class, MD simulations have been employed to validate docking results and assess the stability of the predicted interactions. For example, an in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents utilized 100 ns MD simulations to confirm the stability of the ligand-enzyme complexes pensoft.netresearchgate.net. These simulations analyze parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to ensure the ligand remains stably bound within the active site of the target protein. Similarly, MD simulations were used to evaluate the conformational stability of novel N-aryl-5-phenyl-4H-1,2,4-triazol-3-amines complexed with tubulin, a target for anticancer drugs researchgate.net. While a powerful tool for confirming the dynamic behavior of ligand-receptor interactions, no MD simulation studies have been published for this compound.
Prediction of Activity Spectra for Substances (PASS) Analysis
The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the biological activity profile of a drug-like molecule based on its structural formula. It can simultaneously predict several hundreds of biological activity types with a certain probability.
While the user requested information on PASS analysis for this compound, no such specific study is found in the searched literature. Generally, PASS analysis would be applied to a novel compound to get a preliminary idea of its potential therapeutic effects and mechanisms of action. For the broader class of 1,2,4-triazoles, which are known to possess a wide spectrum of activities, PASS analysis could be a valuable tool in prioritizing which specific activities to investigate further through experimental assays nih.govnih.govnih.gov.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and Pharmacokinetic Profiling
In silico ADMET prediction is a crucial step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic and toxicity properties of a compound. This helps in identifying candidates with favorable drug-like properties and weeding out those with potential liabilities.
Numerous studies on 1,2,4-triazole derivatives include in silico ADMET predictions. For example, the SwissADME online predictor has been used to calculate properties like molecular weight, lipophilicity (iLogP), and the number of hydrogen bond donors and acceptors to assess the oral bioavailability based on Lipinski's rule of five nih.gov. In other research, ADMET prediction for new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs suggested they possess drug-like properties with minimal adverse effects and toxicity researchgate.net. Another study on 1,2,4-triazole derivatives as H1 receptor antagonists showed that the compounds had a topological polar surface area (TPSA) of less than 140 Ų, indicating good potential for cell membrane penetration nih.gov. One study on a neuroprotective 1,2,4-triazole derivative included experimental pharmacokinetic data, revealing high bioavailability and a long half-life nih.gov. These examples show the importance of ADMET profiling for this class of compounds, although specific predictive data for this compound is not available in the reviewed literature.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the precise arrangement of atoms within a molecule. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR), offering unambiguous structural confirmation.
For 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the protons of the benzyl (B1604629) group, the triazole ring, and the hydrazinyl moiety. The aromatic protons on the benzene (B151609) ring typically appear as a set of multiplets in the downfield region of the spectrum. The methylene (B1212753) (-CH₂-) bridge protons would present as a singlet, while the protons of the triazole ring would also yield characteristic singlet signals. The protons associated with the hydrazinyl (-NH-NH₂) group would likely appear as broad singlets, the chemical shifts of which can be sensitive to solvent and concentration.
¹³C NMR spectroscopy complements the proton data by providing a census of all carbon atoms in the molecule. Each unique carbon environment gives rise to a distinct signal. For this compound, separate signals would be anticipated for the carbons of the benzene ring, the methylene bridge carbon, and the two distinct carbons of the 1,2,4-triazole (B32235) ring. The precise chemical shifts of these signals are indicative of their electronic environment and neighboring functional groups.
While specific, experimentally-derived NMR data for this exact compound is not publicly available in the searched literature, data for analogous 1,2,4-triazole derivatives provide expected ranges for the chemical shifts. For instance, in similar structures, the triazole ring protons often resonate at specific parts per million (ppm), and the carbon atoms of the triazole ring also have characteristic chemical shifts. urfu.ru
| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH (Benzene) | 7.0 - 7.5 | Multiplet |
| Methylene CH₂ | ~5.3 | Singlet |
| Triazole CH (C3-H) | ~8.0 | Singlet |
| Triazole CH (C5-H) | ~8.5 | Singlet |
| Hydrazinyl NH | Broad | Singlet |
| Hydrazinyl NH₂ | Broad | Singlet |
| Aromatic C (Benzene) | 110 - 150 | - |
| Methylene C | ~50 | - |
| Triazole C3 | ~145 | - |
| Triazole C5 | ~152 | - |
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It serves a dual purpose: confirming the molecular weight of the compound and providing insights into its structure through the analysis of its fragmentation pattern.
For this compound, with a molecular formula of C₉H₁₁N₅, the calculated molecular weight is approximately 189.22 g/mol . chemicalbook.com In a mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be expected at m/z 189 or 190, respectively. The observation of this peak provides strong evidence for the presence of the target compound.
Furthermore, the fragmentation pattern, which results from the cleavage of the molecule under the high-energy conditions of the mass spectrometer, can offer structural clues. Common fragmentation pathways for this molecule might include the cleavage of the benzylic C-N bond, leading to fragments corresponding to the triazole-methyl cation and the hydrazinylphenyl radical, or vice versa. The fragmentation of the triazole ring itself can also produce characteristic ions. While predicted fragmentation data is available, specific experimental mass spectra for this compound were not identified in the performed searches. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular fingerprint.
The IR spectrum of this compound would be expected to display several key absorption bands. The N-H stretching vibrations of the hydrazinyl group would likely appear as one or two bands in the region of 3300-3400 cm⁻¹. The C-H stretching of the aromatic ring would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group would be slightly lower, in the 2850-2960 cm⁻¹ range. The C=N and N=N stretching vibrations within the triazole ring would give rise to characteristic absorptions in the 1500-1650 cm⁻¹ region. Bending vibrations for the various C-H and N-H bonds would appear at lower frequencies.
Although a specific experimental IR spectrum for this compound was not found, the analysis of IR spectra of other 1,2,4-triazole derivatives confirms these general absorption regions. rdd.edu.iq
Table 2: Predicted IR Absorption Bands for this compound (Note: This table is predictive and based on general knowledge of functional group frequencies.)
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| Hydrazinyl N-H | Stretching | 3300 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methylene C-H | Stretching | 2850 - 2960 |
| C=N (Triazole Ring) | Stretching | 1500 - 1650 |
| N=N (Triazole Ring) | Stretching | 1400 - 1500 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| N-H | Bending | 1550 - 1650 |
| C-H | Bending | 1350 - 1480 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the percentage composition of a compound in terms of its constituent elements. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound.
For this compound, with the molecular formula C₉H₁₁N₅, the theoretical elemental composition can be calculated. The results of an experimental elemental analysis should closely match these theoretical values to confirm the purity and correctness of the compound's formula.
Table 3: Theoretical Elemental Composition of this compound (C₉H₁₁N₅)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 9 | 108.09 | 57.12 |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 5.86 |
| Nitrogen (N) | 14.01 | 5 | 70.05 | 37.02 |
| Total | 189.228 | 100.00 |
Experimental elemental analysis data for this specific compound were not found in the available literature. However, in practice, the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen would be expected to be within ±0.4% of the theoretical values to be considered a good match.
Future Horizons: Charting the Therapeutic Potential of this compound
The heterocyclic compound this compound stands as a promising, yet largely untapped, scaffold in the landscape of medicinal chemistry. Possessing both a reactive hydrazinyl group and the versatile 1,2,4-triazole nucleus, this molecule presents a fertile ground for the development of novel therapeutic agents. The 1,2,4-triazole ring is a well-established pharmacophore, integral to a wide array of approved drugs, and is known for its metabolic stability and ability to engage in various biological interactions. vulcanchem.comgoogle.comnih.gov This article explores the prospective research directions and therapeutic avenues for this compound, focusing on the strategic design of new derivatives, the exploration of uncharted biological targets, its potential role in combination therapies, and the advanced preclinical methodologies that could propel its development from a promising lead compound to a clinical candidate.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituted benzaldehyde derivatives can react with hydrazine-containing precursors under acidic conditions (e.g., glacial acetic acid) followed by reflux and solvent evaporation . Key steps include optimizing stoichiometry (e.g., 1:1 molar ratio of aldehyde to hydrazinyl precursor) and reaction duration (4–6 hours). Purification via recrystallization or column chromatography is critical to isolate the target compound from byproducts like unreacted hydrazine or Schiff base intermediates .
Q. Which spectroscopic techniques are essential for structural characterization of this triazole derivative?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the hydrazinylbenzyl and triazole moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides unambiguous confirmation of stereochemistry and bond angles, as demonstrated for structurally similar triazolium perchlorate derivatives .
Q. How can researchers screen for preliminary biological activity of this compound?
- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors of interest. For instance, cyclooxygenase-2 (COX-2) inhibition can be assessed using fluorometric or colorimetric enzyme activity assays (e.g., measuring prostaglandin production). Cytotoxicity screening in cell lines (e.g., RAW 264.7 macrophages) at varying concentrations (1–100 µM) helps establish therapeutic windows. Always include positive controls (e.g., celecoxib for COX-2) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound while suppressing side reactions?
- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. Variables include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted synthesis), and catalyst loading (e.g., acetic acid vs. p-toluenesulfonic acid). For example, microwave irradiation reduces reaction time from hours to minutes and improves regioselectivity, as shown in benzotriazole-thione syntheses . Monitor byproducts via thin-layer chromatography (TLC) or LC-MS and adjust conditions iteratively.
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay protocols, compound purity, or cell line specificity. To address this:
- Validate purity using HPLC (>95%) and elemental analysis.
- Replicate studies across independent labs with standardized protocols (e.g., identical buffer pH, incubation times).
- Perform structure-activity relationship (SAR) studies to isolate the pharmacophoric triazole-hydrazine motif from confounding substituents .
Q. How do solvent polarity and pH influence the stability and reactivity of this compound during synthesis?
- Methodological Answer : Solvent effects can be analyzed via solvatochromic studies using Kamlet-Taft parameters. For instance, polar aprotic solvents (e.g., DMSO) stabilize charged intermediates, while protic solvents (e.g., ethanol) may protonate the hydrazine group, altering reactivity. pH adjustments (e.g., using phosphate buffers) can modulate the compound’s solubility and nucleophilicity, as demonstrated in pKa studies of triazole derivatives across 47 solvents .
Q. What computational approaches predict the binding mode of this compound to biological targets like COX-2?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are effective. Dock the compound into COX-2’s active site (PDB ID: 3LN1), focusing on key residues (e.g., Arg120, Tyr355). Validate predictions with free-energy calculations (MM-PBSA) and compare to experimental IC₅₀ values. Density Functional Theory (DFT) can further elucidate electronic interactions between the triazole ring and target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
